molecular formula C28H21N7O2 B2999392 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1019097-49-4

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2999392
CAS RN: 1019097-49-4
M. Wt: 487.523
InChI Key: VXTNERGDYUSRAI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein involved in regulating the cell cycle . This makes them of interest in the field of cancer treatment .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis can be done under ultrasonic-assisted conditions, which can improve yields .

Scientific Research Applications

Synthesis and Biological Evaluation

A study outlined the synthesis of a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research highlighted the chemical versatility of the pyrazolopyrimidine scaffold and its relevance in developing compounds with targeted biological activities (Rahmouni et al., 2016).

Anticancer Activity

Further research into pyrazolopyrimidine derivatives demonstrated their cytotoxic effects against cancer cells. This includes the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of these compounds in cancer therapy (Hassan et al., 2014).

Fungicidal Applications

The compound's derivatives have also been explored for their systemic fungicidal properties, with studies describing the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin. These compounds exhibited significant activity against Basidiomycete species, indicating their potential in agricultural applications to combat fungal diseases (Huppatz, 1985).

Catalytic Synthesis Methods

Research has also focused on the development of efficient synthesis methods for pyrazolopyrimidines. For instance, a catalytic method involving heteropolyacids facilitated the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing advancements in synthetic chemistry that could streamline the production of these compounds for further study and application (Heravi et al., 2007).

Antibacterial Applications

The antibacterial activity of pyrazolopyrimidine derivatives has been investigated, with compounds exhibiting significant effects against various bacterial strains. This suggests a potential avenue for the development of new antibacterial agents based on the pyrazolopyrimidine core structure (Rahmouni et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as substituted pyrazolo[4,3-d]pyrimidines, have been studied as cytokinin antagonists with antiproliferative effects on plant cells . These compounds have shown potent inhibition of human CDK1 , a protein kinase involved in cell cycle regulation.

Mode of Action

Bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine have been achieved . This suggests that the compound might interact with its targets in a similar manner to roscovitine, which is known to inhibit CDKs by competing with ATP for the ATP-binding site.

Biochemical Pathways

Given its potential role as a cdk1 inhibitor , it could affect cell cycle regulation pathways, leading to antiproliferative effects.

Pharmacokinetics

Similar compounds have been synthesized for studies of pharmacokinetics and drug metabolism .

Result of Action

Given its potential role as a cdk1 inhibitor , it could induce cell cycle arrest and have antiproliferative effects.

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N7O2/c1-18-16-24(30-26(36)21-14-12-20(13-15-21)19-8-4-2-5-9-19)35(33-18)28-31-25-23(27(37)32-28)17-29-34(25)22-10-6-3-7-11-22/h2-17H,1H3,(H,30,36)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNERGDYUSRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

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